(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol
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Overview
Description
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol: is an organic compound that belongs to the class of alcohols It features a pyridine ring attached to a propanol chain, with a methyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: (2S)-2-Methyl-3-pyridin-3-ylpropan-1-one, (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid.
Reduction: (2S)-2-Methyl-3-pyridin-3-ylpropane.
Substitution: (2S)-2-Methyl-3-pyridin-3-ylpropyl chloride, (2S)-2-Methyl-3-pyridin-3-ylpropyl bromide.
Scientific Research Applications
Chemistry: (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new molecules for research and industrial applications.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
(2S)-2-Methyl-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a pyridine ring.
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol: Similar structure but with the pyridine ring attached at a different position.
(2S)-2-Methyl-3-pyridin-4-ylpropan-1-ol: Similar structure but with the pyridine ring attached at a different position.
Uniqueness: (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol is unique due to the specific positioning of the pyridine ring and the methyl group, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-methyl-3-pyridin-3-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-4,6,8,11H,5,7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZOUOOHQWUFAP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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